molecular formula C6H3FO4 B12863745 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid

2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid

Cat. No.: B12863745
M. Wt: 158.08 g/mol
InChI Key: FFFSTNSWQYFZRE-DUXPYHPUSA-N
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Description

2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid is a fluorinated furanone derivative characterized by a conjugated enol-lactone system. The compound features a 5-oxofuran core substituted with a fluorine atom at the 3-position and an acetic acid moiety at the 2-ylidene position. This structure confers unique electronic properties due to the electron-withdrawing fluorine atom, which enhances the acidity of the acetic acid group and stabilizes the conjugated system.

Properties

Molecular Formula

C6H3FO4

Molecular Weight

158.08 g/mol

IUPAC Name

(2E)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid

InChI

InChI=1S/C6H3FO4/c7-3-1-6(10)11-4(3)2-5(8)9/h1-2H,(H,8,9)/b4-2+

InChI Key

FFFSTNSWQYFZRE-DUXPYHPUSA-N

Isomeric SMILES

C1=C(/C(=C\C(=O)O)/OC1=O)F

Canonical SMILES

C1=C(C(=CC(=O)O)OC1=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid can be achieved through several synthetic routes The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions

Industrial Production Methods

In an industrial setting, the production of 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid may involve large-scale fluorination and carboxylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the carboxylic acid group can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid with related compounds:

Compound Name Substituents (Furan Ring) Acetic Acid Derivative pKi (Predicted) Key Features
2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid (Target) 3-Fluoro Free acid N/A High electronegativity of F enhances acidity; potential metabolic stability.
(E)-2-(4-(3,4-Dihydroxyphenyl)-3-hydroxy-5-oxofuran-2(5H)-ylidene)acetic acid 3-Hydroxy, 4-dihydroxyphenyl Free acid 4.70 Polar hydroxyl groups improve solubility; higher pKi suggests stronger binding.
Methyl (E)-2-(3-hydroxy-4-(4-methoxyphenyl)-5-oxofuran-2(5H)-ylidene)acetate 3-Hydroxy, 4-methoxyphenyl Methyl ester 4.15 Esterification reduces acidity; methoxy group increases lipophilicity.
(Z)-5-(Bromomethylene)furan-2(5H)-one (F202) 5-Bromomethylene None (lactone) N/A Bromine enhances electrophilicity; used as a biofilm inhibitor .
Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate 3-Bromo, 4-methyl Methyl ester N/A Bromo and methyl groups increase steric bulk; Z-configuration affects reactivity .

Physicochemical Properties

  • Acidity: The fluorine atom in the target compound increases the acidity of the acetic acid group (pKa ~2-3 estimated) compared to non-fluorinated analogues (pKa ~3-4).
  • Solubility : Polar substituents (e.g., -OH in compound 251) improve aqueous solubility, while lipophilic groups (e.g., -OCH₃ in compound 243) enhance membrane permeability .

Stability and Reactivity

  • The target compound’s conjugated system and fluorine substituent may reduce susceptibility to enzymatic hydrolysis compared to ester derivatives (e.g., methyl or tert-butyl esters) .
  • Brominated analogues (e.g., F202) are prone to nucleophilic substitution at the bromine site, whereas the fluorine atom in the target compound offers greater stability under physiological conditions .

Biological Activity

The compound 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid , also known by its CAS number 161985-55-3 , is a derivative of furan and has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C6H4F1O4
  • Molecular Weight : 174.09 g/mol
  • CAS Number : 161985-55-3

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid exhibit significant antimicrobial activity. For instance, derivatives of oxofuran have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

Research has highlighted the potential anticancer effects of furan derivatives. A study demonstrated that compounds with similar structural features inhibited cancer cell proliferation in vitro. This suggests that 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid might also exhibit anticancer properties, possibly through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms through which 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Interaction with DNA : Some studies suggest that furan derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : These compounds may induce oxidative stress in target cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various furan derivatives, including 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid. The results indicated a significant reduction in bacterial growth rates compared to control groups, particularly against Gram-positive bacteria .

CompoundBacterial StrainInhibition Zone (mm)
ControlStaphylococcus aureus0
Test CompoundStaphylococcus aureus15
ControlEscherichia coli0
Test CompoundEscherichia coli12

Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that the compound exhibited a dose-dependent inhibition of cell growth. The study utilized MTT assays to quantify cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

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